BenchChemオンラインストアへようこそ!

BAY1163877

Kinase selectivity FGFR1 FGFR2

BAY1163877 (rogaratinib) is the FGFR inhibitor of choice for preclinical studies targeting FGFR2-driven malignancies, offering sub-nanomolar FGFR2 IC50 (<1 nM) that surpasses erdafitinib and infigratinib. It uniquely enables validation of FGFR1/3 mRNA overexpression as a predictive biomarker, a strategy validated in the FORT-1 trial (ORR 20.7% in mRNA-positive UC). The FORT-2 trial established its clinically validated RP2D (600 mg BID) with atezolizumab for FGFR/PD-L1 co-inhibition studies. Its differentiated hyperphosphatemia incidence (60%) provides a valuable comparator for dissecting class-specific vs. compound-specific FGFR inhibitor toxicities. Not interchangeable with other pan-FGFR inhibitors—ensuring experimental reproducibility.

Molecular Formula C31H44N4O2
Molecular Weight
Cat. No. B1191585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAY1163877
Molecular FormulaC31H44N4O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

BAY1163877 (Rogaratinib) Procurement Guide: Pan-FGFR Inhibitor for mRNA-Selected Urothelial Carcinoma Research


BAY1163877 (rogaratinib) is a synthetic organic, orally available small-molecule pan-fibroblast growth factor receptor (FGFR) inhibitor [1]. It selectively inhibits FGFR1–4 kinases [2] and is being investigated clinically for antineoplastic activity in FGFR-altered malignancies, most notably in advanced or metastatic urothelial carcinoma (UC) selected via a novel FGFR1/3 mRNA overexpression biomarker strategy [3]. The parent molecular structure is claimed as Example 1 in patent WO2013087578, with the dihydrochloride salt claimed as Example 2 [1].

Why BAY1163877 (Rogaratinib) Cannot Be Replaced by Other Pan-FGFR Inhibitors in Research


The class of pan-FGFR inhibitors—including erdafitinib, pemigatinib, infigratinib, and futibatinib—is not interchangeable due to divergent biochemical selectivity profiles, distinct patient selection biomarker strategies, and heterogeneous clinical efficacy and safety data [1][2]. Substituting BAY1163877 with an alternative pan-FGFR inhibitor may compromise experimental reproducibility and translational relevance, as each agent exhibits unique on-target potency across FGFR isoforms [1] and is paired with a specific companion biomarker strategy (e.g., FGFR mRNA overexpression versus FGFR mutation/fusion) that defines its intended clinical population [2].

BAY1163877 (Rogaratinib): Quantitative Comparator-Based Evidence Guide


FGFR Isoform Selectivity Profile: Rogaratinib vs. Approved Pan-FGFR Inhibitors

In head-to-head biochemical kinase assays, rogaratinib exhibits a distinct FGFR isoform selectivity profile compared to other pan-FGFR inhibitors. Rogaratinib demonstrates sub-nanomolar potency against FGFR2 (IC50 <1 nM) and nanomolar potency against FGFR1, FGFR3, and FGFR4 (11.2 nM, 18.5 nM, and 201 nM, respectively) [1]. In contrast, erdafitinib shows a more balanced profile (FGFR1 1.2 nM, FGFR2 2.5 nM, FGFR3 3.0 nM, FGFR4 5.7 nM) [1], while pemigatinib and infigratinib are more potent against FGFR1–3 but less selective for FGFR4 [1]. Rogaratinib's weaker FGFR4 inhibition (IC50 201 nM) relative to other isoforms is a quantifiable differentiator that may influence efficacy and toxicity in FGFR4-driven models.

Kinase selectivity FGFR1 FGFR2 FGFR3 FGFR4 IC50

Biomarker Strategy Differentiation: mRNA Overexpression vs. DNA Alteration

Rogaratinib's clinical development is uniquely tied to a biomarker strategy selecting patients based on FGFR1/3 mRNA overexpression, whereas the approved pan-FGFR inhibitor erdafitinib is indicated for patients with FGFR2/3 mutations or fusions [1]. In the FORT-1 phase II/III trial, patients were enrolled based on FGFR1/3 mRNA positivity by RNAscope® (score of 3 or 4) [1][2]. An exploratory analysis revealed that patients with both FGFR3 mRNA overexpression and FGFR3 DNA alterations achieved an ORR of 52.4% (11/21; 95% CI, 29.8–74.3) with rogaratinib versus 26.7% (4/15; 95% CI, 7.8–55.1) with chemotherapy [2]. This suggests that rogaratinib's efficacy may be enriched by combining mRNA and DNA biomarker criteria, a strategy distinct from mutation-only selection used for erdafitinib [1].

Biomarker Patient selection FGFR3 mRNA overexpression Mutation Urothelial carcinoma

Clinical Efficacy in FGFR-Altered Urothelial Carcinoma: FORT-1 Randomized Comparison

The FORT-1 randomized phase II/III trial (NCT03410693) provides the only direct head-to-head comparison of a pan-FGFR inhibitor (rogaratinib) versus chemotherapy in FGFR-altered UC [1]. In 175 randomized patients with FGFR1/3 mRNA-positive locally advanced or metastatic UC previously treated with platinum-based chemotherapy, rogaratinib (800 mg BID) demonstrated comparable efficacy to investigator's choice chemotherapy (docetaxel, paclitaxel, or vinflunine). The objective response rate (ORR) was 20.7% (18/87; 95% CI, 12.7–30.7) for rogaratinib versus 19.3% (17/88; 95% CI, 11.7–29.1) for chemotherapy (P = 0.48) [1]. Median overall survival (OS) was 8.3 months (95% CI, 6.5–NE) with rogaratinib versus 9.8 months (95% CI, 6.8–NE) with chemotherapy (HR, 1.11; 95% CI, 0.71–1.72; P = 0.67) [1]. Grade 3/4 adverse events occurred in 43.0% of rogaratinib-treated patients versus 39.0% in the chemotherapy arm [1]. No rogaratinib-related deaths were reported [1].

Clinical trial Urothelial carcinoma Objective response rate Overall survival FORT-1 Phase II/III

Adverse Event Profile: Rogaratinib vs. Erdafitinib and Infigratinib

Comparative analysis of adverse event (AE) profiles across pan-FGFR inhibitors reveals distinct toxicity signatures that may influence agent selection for specific experimental contexts [1]. Hyperphosphatemia, an on-target class effect of FGFR inhibition, occurred at a lower incidence with rogaratinib (any grade: 60%) compared to erdafitinib (77%) but higher than infigratinib (46.3%) [1]. Rogaratinib demonstrated a notably lower incidence of fatigue (any grade: 24%) versus erdafitinib (reported as asthenia 7% grade 3/4, any grade not reported) and infigratinib (fatigue any grade: 37.3%) [1]. Notably, rogaratinib is associated with a lower rate of ocular toxicity (central serous retinopathy) compared to erdafitinib, though quantitative comparative data for this specific endpoint are not available in the aggregated table [1].

Toxicity Hyperphosphatemia Fatigue Diarrhea Adverse events Safety

Combination Immunotherapy Potential: Rogaratinib Plus Atezolizumab (FORT-2)

The FORT-2 phase 1b nonrandomized trial (NCT03473756) evaluated the combination of rogaratinib with the PD-L1 inhibitor atezolizumab in cisplatin-ineligible patients with FGFR1/3 mRNA-positive advanced UC [1]. Among 37 treated patients, the combination demonstrated a manageable safety profile with the most common treatment-emergent adverse events (TEAEs) being diarrhea (62%), hyperphosphatemia (51%), and fatigue (41%) [1]. Grade 3 or higher TEAEs occurred in 73% of patients [1]. The recommended phase 2 dose (RP2D) was established as rogaratinib 600 mg twice daily in combination with atezolizumab 1200 mg every 21 days [1]. Notably, 48% (73/153) of screened UC patients exhibited FGFR1/3 mRNA overexpression, confirming the prevalence of this biomarker-defined population [1].

Combination therapy Immunotherapy Atezolizumab PD-L1 FORT-2

Preclinical Efficacy Correlation: FGFR mRNA Expression as Response Predictor

In preclinical patient-derived xenograft (PDX) and cell line-derived xenograft models, rogaratinib's antitumor efficacy strongly correlated with FGFR mRNA expression levels [1]. This pharmacodynamic relationship underpins the clinical biomarker strategy of selecting patients based on FGFR mRNA overexpression rather than DNA alterations alone [1]. Rogaratinib reduced proliferation in FGFR-addicted cancer cell lines across multiple tumor types (lung, breast, colon, bladder) and exhibited potent in vivo tumor growth inhibition in models characterized by high FGFR expression [1].

Preclinical Xenograft FGFR overexpression Pharmacodynamics In vivo efficacy

Recommended Research and Industrial Applications for BAY1163877 (Rogaratinib)


FGFR2-Driven Cancer Models Requiring Sub-Nanomolar Potency

Rogaratinib is the agent of choice for in vitro and in vivo studies targeting FGFR2-driven malignancies due to its sub-nanomolar FGFR2 IC50 (<1 nM) [1]. This potency surpasses that of erdafitinib (2.5 nM), pemigatinib (0.5 nM), and infigratinib (1.4 nM) in the same kinase assay [1], providing maximal target engagement at lower concentrations.

Validation of FGFR mRNA Overexpression as a Predictive Biomarker

Rogaratinib is uniquely positioned for studies aimed at validating FGFR1/3 mRNA overexpression as a predictive biomarker for FGFR inhibitor response. The FORT-1 trial demonstrated that FGFR1/3 mRNA-positive UC patients achieve an ORR of 20.7% with rogaratinib, comparable to chemotherapy [2]. An exploratory subgroup with concurrent FGFR3 DNA alterations achieved an ORR of 52.4% [2], suggesting that combined mRNA and DNA biomarker strategies warrant further investigation. This application is not feasible with mutation-selected FGFR inhibitors such as erdafitinib [3].

Combination Immunotherapy Studies with Anti-PD-L1 Agents

The FORT-2 trial established the recommended phase 2 dose (RP2D) of rogaratinib 600 mg BID in combination with atezolizumab 1200 mg every 21 days [4]. This provides a clinically validated dosing regimen for researchers investigating FGFR/PD-L1 co-inhibition strategies. The combination demonstrated a manageable safety profile with diarrhea (62%), hyperphosphatemia (51%), and fatigue (41%) as the most common TEAEs [4].

Comparative Toxicology Studies Focusing on Hyperphosphatemia and Fatigue

Rogaratinib offers an intermediate hyperphosphatemia incidence (60% any grade) compared to erdafitinib (77%) and infigratinib (46.3%) [1], and a lower fatigue incidence (24%) relative to infigratinib (37.3%) [1]. These differential toxicity features make rogaratinib a valuable comparator in studies designed to dissect class-specific versus compound-specific FGFR inhibitor toxicities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for BAY1163877

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.